

# Application of [Compound] in organoid cultures

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## Compound of Interest

Compound Name: WAY-659590

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## Application of CHIR99021 in Organoid Cultures

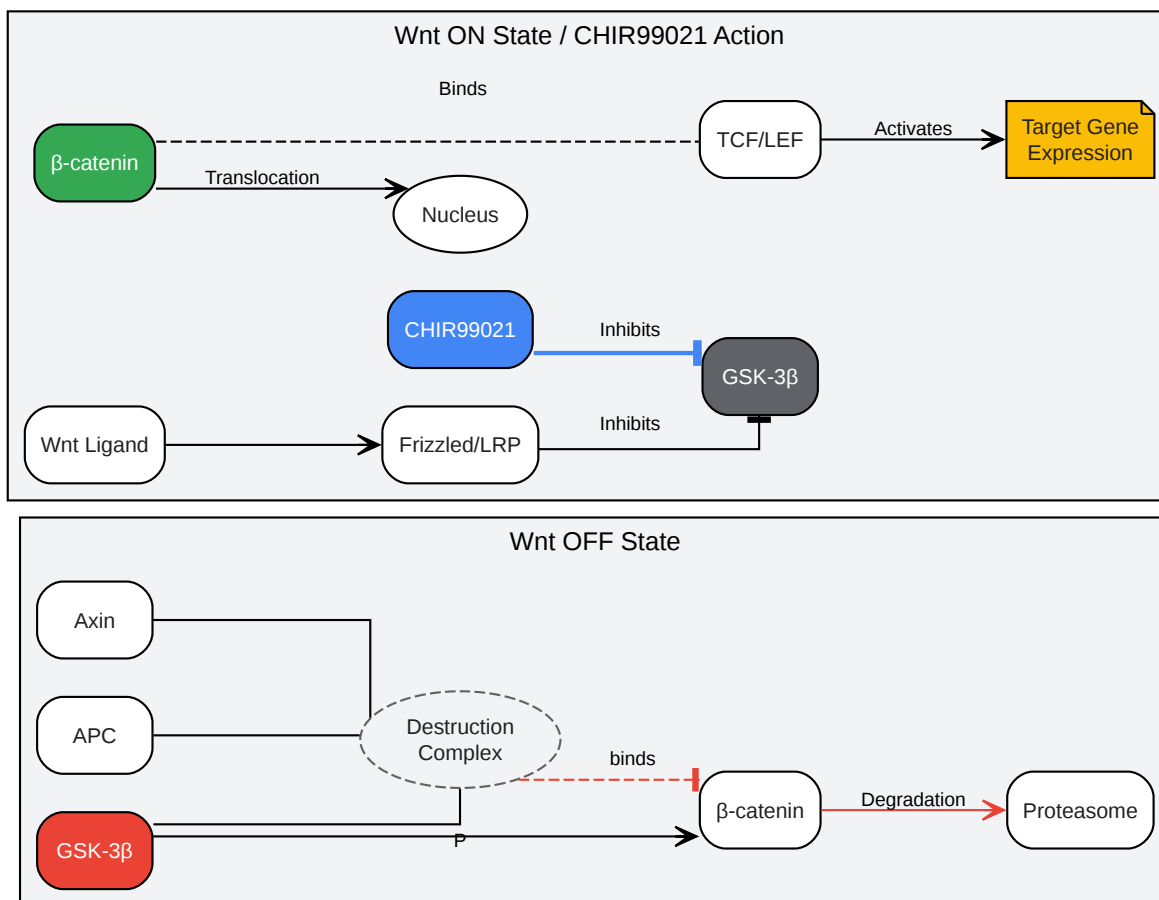
### Introduction

CHIR99021 is a small molecule aminopyrimidine derivative that is a potent and highly selective inhibitor of glycogen synthase kinase 3 (GSK-3)[1][2][3]. It inhibits both GSK-3 $\beta$  (IC<sub>50</sub> = 6.7 nM) and GSK-3 $\alpha$  (IC<sub>50</sub> = 10 nM) with minimal activity against a broad panel of other kinases[2]. GSK-3 is a key negative regulator in the canonical Wnt/ $\beta$ -catenin signaling pathway. By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and subsequent degradation of  $\beta$ -catenin[1]. This leads to the stabilization and nuclear accumulation of  $\beta$ -catenin, which then complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes. This pharmacological activation of the Wnt pathway is fundamental to its application in organoid cultures, where it is used to promote stem cell self-renewal and proliferation.

### Mechanism of Action: Wnt/ $\beta$ -catenin Pathway

#### Activation

The canonical Wnt signaling pathway is crucial for stem cell maintenance and tissue homeostasis in many organs. In the absence of a Wnt ligand ("Wnt OFF state"), a destruction complex composed of Axin, APC, CK1 $\alpha$ , and GSK-3 $\beta$  phosphorylates  $\beta$ -catenin, targeting it for proteasomal degradation. When a Wnt ligand binds to its Frizzled receptor and LRP co-receptor ("Wnt ON state"), the destruction complex is inhibited. CHIR99021 mimics this "Wnt ON state" by directly inhibiting GSK-3 $\beta$ , thereby preventing  $\beta$ -catenin degradation and robustly activating downstream signaling, which is essential for the growth and maintenance of many types of organoids.



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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of CHIR99021.

## Applications in Organoid Cultures

CHIR99021 is a critical component in the culture media for a wide variety of organoids, primarily by promoting the robust expansion of stem and progenitor cells.

- **Intestinal Organoids:** In intestinal organoid cultures, CHIR99021 is used to maintain the stem cell pool. It increases the number and size of organoids and enhances the colony-forming

efficiency of single Lgr5+ intestinal stem cells. Treatment with CHIR99021 can shift organoid morphology from a cystic to a more stem cell-rich cryptic state.

- **Cerebral Organoids:** The application in cerebral organoids is dose-dependent. Low concentrations (e.g., 1  $\mu$ M) have been shown to increase organoid size by promoting cell survival and neural progenitor proliferation. However, higher concentrations (e.g., 10  $\mu$ M) can reduce organoid size and arrest neural differentiation.
- **Alveolar Organoids:** CHIR99021 is required for the formation and differentiation of alveolar organoids. It promotes the proliferation of alveolar epithelial cells, which is crucial for modeling lung development and repair.
- **Other Organoids:** The compound is also used in protocols for liver, gastric, and colonic organoids, among others, to facilitate the initial establishment and long-term expansion of cultures from primary tissues.

## Quantitative Data Summary

The optimal concentration of CHIR99021 is highly dependent on the organoid type and the specific experimental goal (e.g., expansion vs. differentiation).

Organoid Type	Typical Concentration Range	Observed Effect	Reference(s)
Human/Mouse Intestinal	1 - 10 $\mu$ M	Maximizes growth and stem cell state. 1 $\mu$ M maximized intestinal spheroid growth, while >6 $\mu$ M inhibited it. 3 $\mu$ M used for homogenous stem cell cultures. 10 $\mu$ M used to increase stem-like state.	
Cerebral	1 - 10 $\mu$ M	Dose-dependent effects. 1 $\mu$ M increases size and proliferation. 10 $\mu$ M decreases size and proliferation but enriches for neuroepithelium. 50 $\mu$ M arrests growth.	
Gastrointestinal (General)	2.5 $\mu$ M	Used with Thiazovivin for initial organoid culture from crypts.	
Alveolar	Varies	Required for organoid formation from progenitors.	

## Experimental Protocols

This protocol is adapted from established methods for isolating intestinal crypts and establishing long-term 3D organoid cultures.

Materials:

- Human intestinal biopsy tissue
- Cold PBS, Advanced DMEM/F12 medium
- Crypt Chelating Buffer (e.g., 2 mM EDTA in PBS)
- Matrigel® or other basement membrane extract
- Intestinal Organoid Growth Medium (see recipe below)
- CHIR99021 (10 mM stock in DMSO)
- ROCK inhibitor (e.g., Y-27632, 10 mM stock in H<sub>2</sub>O)
- 24-well tissue culture plates

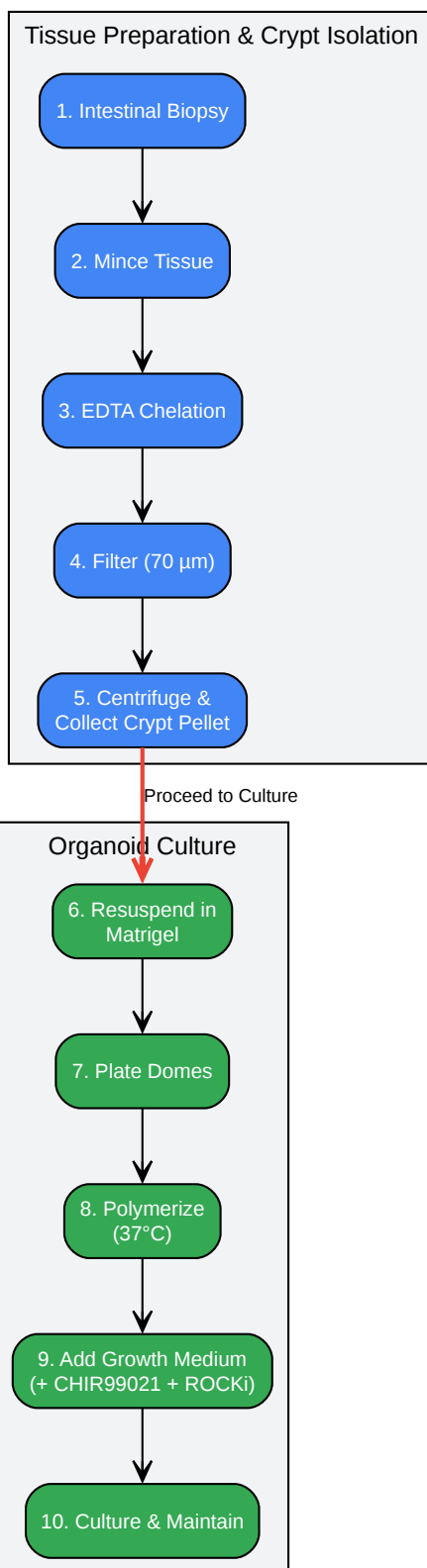
Intestinal Organoid Growth Medium:

- Advanced DMEM/F12
- 1x N-2 Supplement
- 1x B-27 Supplement
- 100 ng/mL Noggin
- 50 ng/mL EGF
- 500 ng/mL R-spondin 1
- 10 µM ROCK inhibitor (Y-27632, add only for the first 2-3 days after passaging)
- 3-10 µM CHIR99021 (concentration can be optimized)

Procedure:

- Tissue Processing: Wash the biopsy tissue extensively with ice-cold PBS. Mince the tissue into ~2-5 mm pieces.

- **Crypt Isolation:** Incubate the tissue fragments in cold Crypt Chelating Buffer for 30-60 minutes on an orbital rocker on ice. Vigorously shake the tube to release crypts from the connective tissue.
- **Fraction Collection:** Allow large tissue fragments to settle. Collect the supernatant, which is enriched with crypts. Filter through a 70  $\mu$ m cell strainer to remove villi.
- **Centrifugation:** Centrifuge the crypt-containing supernatant at 480 x g for 4 minutes at 4°C. Discard the supernatant.
- **Embedding in Matrigel:** Resuspend the crypt pellet in the desired volume of ice-cold Matrigel (e.g., 200-500 crypts per 50  $\mu$ L Matrigel).
- **Plating:** Plate 50  $\mu$ L domes of the Matrigel-crypt suspension into the center of pre-warmed 24-well plate wells.
- **Polymerization:** Incubate the plate at 37°C for 15-20 minutes to solidify the Matrigel domes.
- **Culture:** Gently add 500  $\mu$ L of pre-warmed Intestinal Organoid Growth Medium (containing CHIR99021 and ROCK inhibitor) to each well.
- **Maintenance:** Culture at 37°C, 5% CO<sub>2</sub>. Replace the medium every 2-3 days with fresh medium (ROCK inhibitor is no longer needed after the first few days). Organoids should become visible within 24-48 hours and are typically passaged every 7-10 days.



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Caption: Experimental workflow for establishing intestinal organoids using CHIR99021.

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